molecular formula C9H16O2 B14162567 ethyl hept-2-enoate CAS No. 2351-88-4

ethyl hept-2-enoate

Katalognummer: B14162567
CAS-Nummer: 2351-88-4
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: CYLQPOIZDBIXFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl hept-2-enoate, also known as ethyl (E)-hept-2-enoate, is a fatty acid ester with the molecular formula C9H16O2. It is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry. This compound is a derivative of heptenoic acid and is often found in various natural sources.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl hept-2-enoate can be synthesized through the esterification of heptenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:

    Temperature: Around 60-70°C

    Catalyst: Sulfuric acid

    Solvent: Ethanol

The reaction can be represented as follows:

Heptenoic acid+EthanolH2SO4Ethyl hept-2-enoate+Water\text{Heptenoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Heptenoic acid+EthanolH2​SO4​​Ethyl hept-2-enoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and efficient separation techniques, such as distillation, are employed to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl hept-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptenoic acid.

    Reduction: It can be reduced to form heptanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Heptenoic acid

    Reduction: Heptanol

    Substitution: Corresponding substituted esters

Wissenschaftliche Forschungsanwendungen

Ethyl hept-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.

Wirkmechanismus

The mechanism of action of ethyl hept-2-enoate involves its interaction with specific molecular targets and pathways. As a fatty acid ester, it can be hydrolyzed by esterases to release heptenoic acid and ethanol. The released heptenoic acid can then participate in various metabolic pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl hexanoate
  • Ethyl octanoate
  • Ethyl decanoate

Comparison

Ethyl hept-2-enoate is unique due to its specific chain length and the presence of a double bond at the second position. This structural feature imparts distinct chemical and physical properties, such as its characteristic fruity odor, which differentiates it from other similar compounds like ethyl hexanoate and ethyl octanoate.

Eigenschaften

CAS-Nummer

2351-88-4

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

ethyl hept-2-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

CYLQPOIZDBIXFP-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.